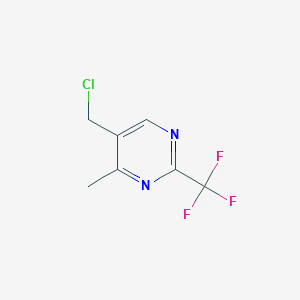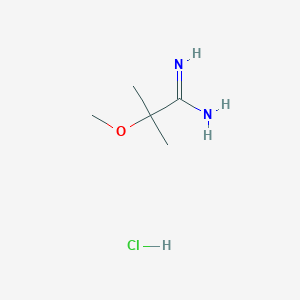
2-Methoxy-2-methylpropanimidamide hydrochloride
Vue d'ensemble
Description
“2-Methoxy-2-methylpropanimidamide hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O . It is a derivative of Vasopressin, which is a peptide hormone that regulates the body’s retention of water .
Molecular Structure Analysis
The molecular weight of “2-Methoxy-2-methylpropanimidamide hydrochloride” is 152.62 g/mol . The InChI code is 1S/C5H12N2O.ClH/c1-5(2,8-3)4(6)7;/h1-3H3,(H3,6,7);1H . The Canonical SMILES is CC(C(=NC)N)OC.Cl .
Physical And Chemical Properties Analysis
“2-Methoxy-2-methylpropanimidamide hydrochloride” is a powder with a melting point of 137-138 degrees Celsius . It has a molecular weight of 152.62 g/mol . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .
Applications De Recherche Scientifique
Proxies for Biomass Analysis
- Application : Methoxyphenols, including compounds related to 2-methoxy-2-methylpropanimidamide hydrochloride, can be used as proxies for terrestrial biomass. They aid in investigating the chemical changes in lignin during hydrothermal alteration. Closed system microscale pyrolysis of methoxyphenols has been studied to understand these processes better (Vane & Abbott, 1999).
Synthesis and Memory Enhancement in Mice
- Application : The synthesis of related compounds, such as 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride), has shown effects on learning and memory in mice. This illustrates the potential use of similar compounds in neurological research (Jiang Jing-ai, 2006).
Spectroscopic Analysis
- Application : Methoxy groups in molecules, akin to 2-methoxy-2-methylpropanimidamide hydrochloride, have been studied for their electronic properties and spectroscopic parameters. These studies are crucial in understanding the behavior of methoxy compounds in various chemical environments (Radice et al., 2004).
Reactivity in Acidic Zeolites
- Application : Surface methoxy species, including those related to 2-methoxy-2-methylpropanimidamide hydrochloride, have been studied for their reactivity in acidic zeolites. This research is vital for understanding catalytic processes in heterogeneous reactions (Jiang, Hunger, & Wang, 2006).
Study of Herbicide Metabolism
- Application : Metolachlor, a compound related to 2-methoxy-2-methylpropanimidamide hydrochloride, has been studied for its hydrological pathways in agricultural settings. This research is significant for understanding the environmental impact of herbicides (Buttle & Harris, 1991).
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxy-2-methylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-5(2,8-3)4(6)7;/h1-3H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJLYUPGEWKRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylpropanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



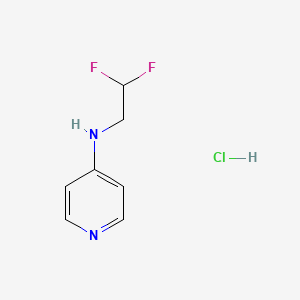

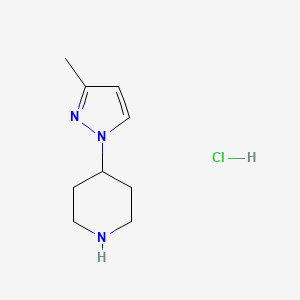
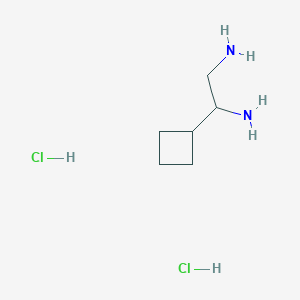


![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)
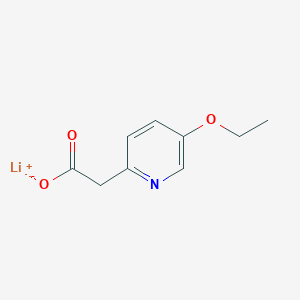


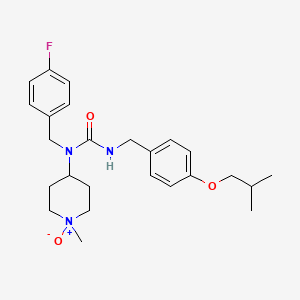
![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)

